1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine

Catalog No.
S12985452
CAS No.
M.F
C13H21N
M. Wt
191.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine

Product Name

1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine

IUPAC Name

1-(2,5-dimethylphenyl)-2,2-dimethylpropan-1-amine

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

InChI

InChI=1S/C13H21N/c1-9-6-7-10(2)11(8-9)12(14)13(3,4)5/h6-8,12H,14H2,1-5H3

InChI Key

NNDDTXLHLWURPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(C)(C)C)N

1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine is a chiral amine characterized by a unique structure that includes a 2,5-dimethylphenyl group attached to a 2,2-dimethylpropan-1-amine backbone. Its molecular formula is C₁₃H₂₁N, and it has a molecular weight of approximately 191.31 g/mol. The compound's specific stereochemistry and structural features contribute to its significance in both synthetic and biological chemistry. The IUPAC name for this compound is (1S)-1-(2,5-dimethylphenyl)-2,2-dimethylpropan-1-amine, with unique identifiers such as the InChI Key NNDDTXLHLWURPU-GFCCVEGCSA-N and its SMILES representation being CC1=CC(=C(C=C1)C)C(C(C)(C)C)N.

, which include:

  • Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reagents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other functional groups under suitable conditions .

These reactions are essential for synthesizing derivatives that may exhibit varied pharmacological properties.

Research indicates that 1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine exhibits biological activity through its interactions with various molecular targets. Its mechanism of action likely involves binding to specific receptors or enzymes, influencing their activity. This compound may play roles in signal transduction pathways and enzyme inhibition or activation. Studies have suggested potential therapeutic applications due to its unique structural properties, making it a candidate for further investigation in medicinal chemistry.

The synthesis of 1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine can be achieved through several methods:

  • Friedel-Crafts Acylation: Starting with 1,4-dimethylbenzene, acylation produces 1-(2,5-dimethylphenyl)ethan-1-one.
  • Reductive Amination: This step introduces the amine group to the acylated product.
  • Chiral Catalysts: Utilizing chiral starting materials or catalysts ensures the desired enantiomeric purity during synthesis .

These methods highlight the compound's versatility as a building block in organic synthesis.

1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine has several applications across different fields:

  • Chemistry: It serves as a building block in organic synthesis for creating more complex molecules.
  • Biology: Used in studies of enzyme-substrate interactions and as a ligand in receptor binding studies.
  • Medicine: Investigated for potential therapeutic effects and as a precursor for drug development.
  • Industry: Utilized in producing specialty chemicals and as an intermediate in agrochemical synthesis.

Studies involving 1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine focus on its interactions with biological targets. These interactions are crucial for understanding the compound's pharmacological properties and potential therapeutic uses. Investigations often include assessing binding affinities with receptors or enzymes to elucidate its mechanism of action and biological effects .

Several compounds exhibit structural similarities to 1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine. Here are some notable comparisons:

Compound NameStructural FeaturesKey Differences
1-(2,5-Dimethylphenyl)ethan-1-oneContains a carbonyl group instead of an amineLacks amine functionality
2,5-Dimethylphenylacetic acidContains a carboxylic acid groupDifferent functional group leading to varied reactivity
1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-oneHas an enone functional groupDistinct reactivity due to conjugated double bond
3-Chloro-N,N-dimethylpropan-1-amineChlorinated amineDifferent halogen substitution
N,N-Bis(3-aminopropyl)propane-1,3-diamineDiamine structureContains two amine functionalities

These comparisons highlight the unique aspects of 1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine while illustrating its potential applications in various chemical contexts .

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

191.167399674 g/mol

Monoisotopic Mass

191.167399674 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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